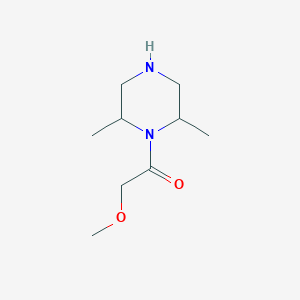

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications

Drug Development

The piperazine moiety is a common feature in many pharmaceutical compounds due to its versatility and biological activity. “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one” can be utilized in the synthesis of various drugs, including antipsychotics like aripiprazole and quetiapine, antiretrovirals like indinavir, and antidiabetics like sitagliptin .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules through reactions such as cyclization, aza-Michael addition, and Ugi reactions, which are pivotal in creating diverse chemical libraries .

Molecular Biology Studies

Catalyst Development

Piperazine derivatives are known to act as ligands in catalysts that facilitate a variety of chemical reactions. The dimethylpiperazin moiety of the compound could potentially be used to develop new catalysts with improved efficiency and selectivity .

Material Science

In material science, piperazine compounds can be used to modify the properties of polymers, creating materials with specific characteristics such as increased flexibility, durability, or conductivity .

Environmental Applications

Piperazine derivatives have been explored for their potential use in carbon capture and storage technologies. They can be employed in the development of absorbents that capture carbon dioxide from industrial emissions, contributing to the reduction of greenhouse gases .

Mechanism of Action

Target of Action

The compound “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one” contains a piperazine moiety, which is a common structural component in many pharmacologically active compounds . Piperazine derivatives show a wide range of biological and pharmaceutical activity . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Piperazine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Without specific studies on “1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one”, it’s difficult to determine the exact biochemical pathways it affects. Many piperazine derivatives are known to interact with various biochemical pathways .

Pharmacokinetics

Piperazine itself is known to be freely soluble in water , which could influence the absorption and distribution of its derivatives.

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJIIGCYKAXDEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)COC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2360301.png)

![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)